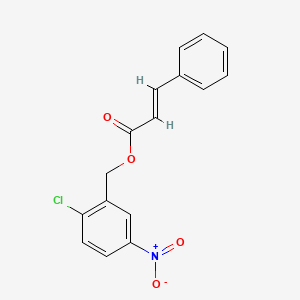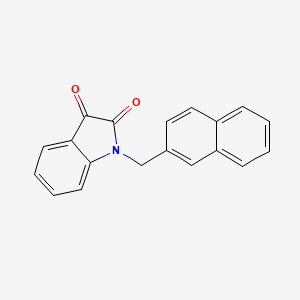
3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the azepane ring and the bromine atom in the structure of this compound makes it an interesting subject for research in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one typically involves the reaction of a chromenone derivative with an azepane derivative under specific conditions. One common method involves the use of a brominated chromenone as a starting material, which is then reacted with azepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The chromenone moiety can undergo oxidation to form quinone derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azide, thiol, or amine derivatives.
Oxidation Reactions: Formation of quinone derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(azepane-1-carbonyl)-6,8-dibromo-2H-chromen-2-one
- 3-(azepane-1-carbonyl)-4-methylbenzenesulfonamide
Uniqueness
3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one is unique due to the presence of both the azepane ring and the bromine atom, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3-(azepane-1-carbonyl)-6-bromochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c17-12-5-6-14-11(9-12)10-13(16(20)21-14)15(19)18-7-3-1-2-4-8-18/h5-6,9-10H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCOLCNEYMERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2427599.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2427600.png)
![1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2427601.png)




![6-Methyl-3-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B2427611.png)
![2-{4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]phenyl}-N-(3-isopropoxypropyl)acetamide](/img/structure/B2427613.png)

![3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2427615.png)

![N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide](/img/structure/B2427618.png)
![5-Fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2427622.png)
